molecular formula C10H6BrClN2O B13260391 5-(4-Bromophenoxy)-2-chloropyrimidine

5-(4-Bromophenoxy)-2-chloropyrimidine

Cat. No.: B13260391
M. Wt: 285.52 g/mol
InChI Key: LGKNJWBENGTWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenoxy)-2-chloropyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenoxy group at the 5-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenoxy)-2-chloropyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloropyrimidine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(4-Bromophenoxy)-2-chloropyrimidine can undergo further substitution reactions, particularly at the bromine or chlorine positions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized products, although specific examples are less common. Reduction reactions can also be performed to modify the functional groups attached to the pyrimidine ring.

    Coupling Reactions: The bromophenoxy group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents or to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemistry: 5-(4-Bromophenoxy)-2-chloropyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)-2-chloropyrimidine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenoxy and chloropyrimidine moieties can facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    4-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.

    2-Chloropyrimidine: A pyrimidine ring with a chlorine atom at the 2-position.

    5-Bromopyrimidine: A pyrimidine ring with a bromine atom at the 5-position.

Uniqueness: 5-(4-Bromophenoxy)-2-chloropyrimidine is unique due to the combination of the bromophenoxy and chloropyrimidine groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

5-(4-bromophenoxy)-2-chloropyrimidine

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H

InChI Key

LGKNJWBENGTWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.